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Compound of Interest

Compound Name: SB-649868

Cat. No.: B1680840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological and clinical profile of SB-649868, a

potent dual orexin receptor antagonist. Developed by GlaxoSmithKline for the treatment of

insomnia, SB-649868 serves as a critical tool for investigating the role of the orexin system in

sleep-wake regulation. This document provides a comprehensive overview of its mechanism of

action, key quantitative data, and detailed experimental methodologies.

Introduction to SB-649868 and the Orexin System
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-

coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), is a central

regulator of wakefulness and arousal. Dysregulation of this system is implicated in sleep

disorders such as narcolepsy and insomnia. SB-649868 is a dual orexin receptor antagonist

(DORA), meaning it competitively blocks the binding of both orexin-A and orexin-B to OX1R

and OX2R, thereby promoting sleep.[1]

In Vitro Pharmacology
SB-649868 demonstrates high affinity and potent antagonism at both human orexin receptors.

The following table summarizes its in vitro pharmacological profile.
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Parameter OX1 Receptor OX2 Receptor Reference

Binding Affinity (pKi) 9.4 9.5 [2]

Functional

Antagonism (pKB)
9.67 9.64 [2]

Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution,

metabolism, and excretion of SB-649868.

Parameter Value Condition Reference

Half-life (t1/2) 3-6 hours - [3]

Time to Maximum

Concentration (Tmax)
~2.5 - 2.75 hours Fed [4]

Maximum

Concentration (Cmax)
Increased Fed vs. Fasted [3]

Metabolism

Extensively

metabolized, primarily

via oxidation of the

benzofuran ring.

- [5]

Excretion

Primarily via feces

(79%), with a smaller

portion in urine (12%).

- [5]

Preclinical Efficacy in Animal Models
In vivo studies in rats have demonstrated the sleep-promoting effects of SB-649868.
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Species Dose (mg/kg)
Effect on
NREM Sleep

Effect on REM
Sleep

Reference

Rat 10 and 30

Increased

duration,

reduced latency

Increased

duration,

reduced latency

[6]

Clinical Efficacy in Humans
Clinical trials have evaluated the efficacy of SB-649868 in healthy volunteers and patients with

primary insomnia.

Situational Insomnia Model (Healthy Volunteers)

Dose (mg)

Change in
Total Sleep
Time (TST) vs.
Placebo

Change in
Wake After
Sleep Onset
(WASO) vs.
Placebo

Change in
Latency to
Persistent
Sleep (LPS)
vs. Placebo

Reference

10 +17 min Not significant - [7]

30 +31 min -14.7 min - [7]

Primary Insomnia Patients

Dose (mg)

Change in
Total Sleep
Time (TST) vs.
Placebo

Change in
Wake After
Sleep Onset
(WASO) vs.
Placebo

Change in
Latency to
Persistent
Sleep (LPS)
vs. Placebo

Reference

10 +22.4 min Not significant -26.1 min [2]

30 +49.7 min -18.4 min -33.0 min [2]

60 +69.8 min -29.0 min -43.7 min [2]

Experimental Protocols
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Orexin Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is used to determine the binding affinity of SB-649868
for OX1 and OX2 receptors.
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Membrane Preparation

Binding Assay

Data Analysis

CHO cells stably expressing
human OX1R or OX2R

Homogenization in
cold buffer

Centrifugation to
isolate membranes

Resuspension in
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Incubate membranes with
radioligand (e.g., [3H]-Almorexant)

and varying concentrations of SB-649868

Separate bound and free
radioligand by filtration

Quantify radioactivity
on filters

Generate competition
binding curves

Calculate IC50 values

Convert IC50 to Ki values
(Cheng-Prusoff equation)
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Workflow for Orexin Receptor Binding Assay.
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Methodology:

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human

OX1R or OX2R are cultured and harvested. The cells are homogenized in a cold buffer and

centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in the

assay buffer.

Competitive Binding: The prepared membranes are incubated with a known concentration of

a radiolabeled orexin receptor ligand (e.g., [3H]-almorexant) and a range of concentrations of

unlabeled SB-649868.

Separation and Quantification: The reaction is terminated by rapid filtration through glass

fiber filters, which trap the membranes with the bound radioligand. The filters are washed to

remove unbound radioligand, and the amount of radioactivity on the filters is quantified using

a scintillation counter.

Data Analysis: The data are used to generate competition binding curves, from which the

IC50 value (the concentration of SB-649868 that inhibits 50% of radioligand binding) is

determined. The IC50 is then converted to the equilibrium dissociation constant (Ki) using

the Cheng-Prusoff equation.

Functional Antagonism Assay (IP-One HTRF)
The functional antagonist activity of SB-649868 is determined by measuring its ability to inhibit

orexin-A-induced inositol monophosphate (IP1) accumulation in cells expressing orexin

receptors. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a

common method for this.
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Cell Preparation and Stimulation

IP1 Detection

Data Analysis

Seed CHO cells expressing
OX1R or OX2R in microplates

Pre-incubate cells with
varying concentrations of SB-649868

Stimulate cells with
orexin-A in the presence of LiCl

Lyse cells and add
IP1-d2 and anti-IP1-cryptate

Incubate to allow
competitive binding

Read HTRF signal
on a plate reader

Generate dose-response
curves

Calculate IC50 values
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Workflow for IP-One HTRF Functional Assay.
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Methodology:

Cell Culture and Treatment: CHO cells expressing either OX1R or OX2R are seeded into

microplates. The cells are pre-incubated with various concentrations of SB-649868 before

being stimulated with a fixed concentration of orexin-A. The stimulation is performed in the

presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to

accumulate.

IP1 Detection: After stimulation, the cells are lysed, and the HTRF reagents (IP1 labeled with

d2 and an anti-IP1 antibody labeled with a europium cryptate) are added. The endogenously

produced IP1 competes with the d2-labeled IP1 for binding to the antibody.

Signal Reading and Analysis: The plate is read on an HTRF-compatible reader. A high

concentration of cellular IP1 leads to a decrease in the HTRF signal. The data are used to

construct dose-response curves and calculate the IC50, which is then used to determine the

functional antagonist constant (pKB).

Clinical Trial in Primary Insomnia (NCT00426816)
This study was a multicenter, randomized, double-blind, placebo-controlled, crossover trial to

evaluate the efficacy and safety of SB-649868 in male subjects with primary insomnia.
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Screening

Treatment Periods (Crossover Design)

Assessments

Recruit male subjects
(18-64 years) with
primary insomnia

Confirm diagnosis with
polysomnography (PSG)

Randomize subjects to a sequence
of treatments: Placebo, SB-649868

(10, 30, 60 mg)

Administer treatment 90 minutes
before bedtime for 2 consecutive nights

Washout period between
treatment periods

Overnight PSG to measure
TST, WASO, LPS, and sleep stages

Subjective sleep questionnaires

Next-day cognitive performance tests

Safety and tolerability monitoring
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Workflow for the Clinical Trial in Primary Insomnia.

Methodology:
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Patient Population: The study enrolled male subjects between the ages of 18 and 64 with a

diagnosis of primary insomnia confirmed by polysomnography.[8]

Study Design: A randomized, double-blind, placebo-controlled, four-period crossover design

was used. Each subject received single doses of SB-649868 (10, 30, and 60 mg) and a

placebo, with washout periods between each treatment.[8]

Efficacy Assessments: The primary efficacy endpoints were changes in TST, WASO, and

LPS as measured by polysomnography. Secondary endpoints included changes in sleep

architecture and subjective sleep quality.[8]

Safety and Tolerability: Safety was monitored through the recording of adverse events, vital

signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]

Orexin Signaling Pathway
SB-649868 exerts its effects by blocking the downstream signaling cascades initiated by the

binding of orexins to their receptors.
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Ligand-Receptor Interaction
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Orexin Signaling Pathway and the Action of SB-649868.

Conclusion
SB-649868 is a well-characterized dual orexin receptor antagonist that has been instrumental

in elucidating the role of the orexin system in sleep and wakefulness. Its high affinity for both
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OX1 and OX2 receptors, coupled with its demonstrated efficacy in preclinical and clinical

models of insomnia, underscores the therapeutic potential of targeting this system. The data

and protocols presented in this guide provide a comprehensive resource for researchers and

drug development professionals working in the field of sleep medicine and neuroscience. While

the development of SB-649868 did not proceed to market, the knowledge gained from its

investigation has paved the way for other DORAs that are now approved for the treatment of

insomnia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1680840#investigating-the-role-of-orexin-receptors-
with-sb-649868]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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